molecular formula C9H9N3O B3357032 7-Amino-3-methyl-2-quinoxalinol CAS No. 69904-08-1

7-Amino-3-methyl-2-quinoxalinol

Cat. No.: B3357032
CAS No.: 69904-08-1
M. Wt: 175.19 g/mol
InChI Key: DFHAAEQYIMWJIZ-UHFFFAOYSA-N
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Description

7-Amino-3-methyl-2-quinoxalinol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of an amino group at the 7th position and a methyl group at the 3rd position of the quinoxaline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methyl-2-quinoxalinol typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylquinoxalin-2-one with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-methyl-2-quinoxalinol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso-quinoxaline or nitro-quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the substituent introduced.

Scientific Research Applications

7-Amino-3-methyl-2-quinoxalinol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the synthesis of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-2-quinoxalinol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the quinoxaline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar ring structure but without the amino and methyl substituents.

    3-Methylquinoxalin-2-one: Lacks the amino group at the 7th position.

    7-Aminoquinoxaline: Lacks the methyl group at the 3rd position.

Uniqueness: 7-Amino-3-methyl-2-quinoxalinol is unique due to the presence of both the amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

7-amino-3-methyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHAAEQYIMWJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)N)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327342
Record name 7-Amino-3-methyl-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69904-08-1
Record name 7-Amino-3-methyl-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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